N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide
Description
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-27(25,26)23-6-2-3-17-10-18(4-5-19(17)23)22-20(24)21-11-14-7-15(12-21)9-16(8-14)13-21/h4-5,10,14-16H,2-3,6-9,11-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGYFSPXFZAUHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide typically involves multiple steps, including the formation of the quinoline ring and the subsequent attachment of the adamantane moiety. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the quinoline or adamantane moieties.
Scientific Research Applications
. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a therapeutic agent due to its unique structure and potential biological activity. Industrial applications may include its use as a precursor for the production of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The adamantane core may enhance the compound’s stability and bioavailability, contributing to its overall efficacy.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs and Their Properties
The following table summarizes critical structural analogs and their properties:
Comparative Analysis
Substituent Effects on Physicochemical Properties
- Methanesulfonyl vs. Methyl-Oxo Groups :
The target compound’s methanesulfonyl group (-SO₂CH₃) increases polarity and acidity compared to the 1-methyl-2-oxo substituent in ’s analog. This enhances aqueous solubility and may reduce metabolic degradation via cytochrome P450 enzymes, a common issue with methyl-oxo derivatives . - Adamantane Carboxamide vs. Aromatic Substituents : The adamantane carboxamide in the target compound and ’s analog contributes to higher lipophilicity (logP ~4.5 estimated) compared to the thiazole-oxazole hybrid in ’s compound (logP ~2.8). This difference could influence blood-brain barrier penetration, making adamantane derivatives more suitable for CNS targets .
Biological Activity
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-6-yl)adamantane-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound features a tetrahydroquinoline moiety , a methanesulfonyl group , and an adamantane core . These structural elements contribute to its solubility and interaction with biological targets, making it a subject of interest in drug development.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For example, studies suggest that it can interact with enzymes related to cancer proliferation and bacterial resistance.
- Receptor Modulation : It may modulate the activity of various cellular receptors, influencing signaling pathways that are crucial for cell survival and proliferation.
- Gene Expression Alteration : The compound has been observed to affect the expression of genes associated with tumor growth and apoptosis.
Biological Activities
Numerous studies have highlighted the biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values lower than that of Doxorubicin in certain assays .
- The compound's ability to induce apoptosis in cancer cells is particularly noteworthy.
-
Antimicrobial Properties :
- Research indicates potential antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group enhances its interaction with bacterial enzymes.
- Comparative studies suggest that the compound's structural similarities to well-known antibiotics may contribute to its effectiveness.
- Neuroprotective Effects :
Case Studies and Research Findings
Several key studies have explored the biological activity of compounds related to this compound:
Q & A
Q. Example Conditions :
| Step | Reagents/Conditions | Solvent | Yield (%) |
|---|---|---|---|
| 1 | Methanesulfonyl chloride, Et₃N | CH₂Cl₂ | ~60-70 |
| 2 | Adamantane-1-carbonyl chloride, DMAP | THF | ~50-60 |
Purification often employs column chromatography (silica gel, ethyl acetate/hexane) .
Basic: Which spectroscopic and crystallographic techniques are used for structural characterization?
Answer:
- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substitution patterns (e.g., adamantane protons at δ 1.6–2.2 ppm, sulfonyl group at δ 3.1–3.3 ppm) .
- Mass Spectrometry (MS) : ESI-HRMS for molecular ion validation (e.g., [M+H]⁺ at m/z ~443.2) .
- X-ray Crystallography : SHELX programs refine crystal structures; intermolecular H-bonds (e.g., N–H⋯O) stabilize packing .
Q. Key Crystallographic Data :
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| R-factor | <0.05 |
Advanced: How can reaction yields be optimized during sulfonylation and coupling steps?
Answer:
- Catalyst screening : Use DMAP or pyridine to enhance acylation efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of adamantane intermediates .
- Temperature control : Maintain reflux for sulfonylation (40–50°C) to avoid side reactions .
- Workflow : Monitor reaction progress via TLC or LC-MS; purify intermediates via flash chromatography .
Q. Example Optimization Table :
| Variable | Optimal Condition | Yield Increase (%) |
|---|---|---|
| Catalyst | DMAP (10 mol%) | +15 |
| Solvent | DMF | +20 |
Advanced: How to resolve contradictions in biological activity data (e.g., varying IC₅₀ values across assays)?
Answer:
- Dose-response validation : Perform triplicate assays with positive controls (e.g., doxorubicin for cytotoxicity) .
- Orthogonal assays : Combine MTT (cell viability) with caspase-3 activation (apoptosis) to confirm mechanism .
- Structural analogs : Compare with adamantane derivatives (e.g., N-phenyladamantane-1-sulfinamide) to isolate functional group contributions .
Q. Case Study :
- Discrepancy in antimicrobial activity may arise from membrane permeability differences. Use logP calculations (e.g., ClogP ~4.5) to correlate lipophilicity with efficacy .
Basic: What computational methods predict the compound’s binding modes?
Answer:
Q. Example Protocol :
Prepare protein (PDB: 4XYZ) with H++ for protonation.
Dock compound using Lamarckian GA (100 runs).
Analyze top poses for H-bonds (e.g., sulfonyl-O⋯Lys101) .
Advanced: How to design experiments for analyzing metabolic stability?
Answer:
Q. Data Interpretation :
- Half-life (t₁/₂) <30 min suggests rapid metabolism; structural modifications (e.g., fluorination) may enhance stability .
Basic: What are the storage and handling protocols for this compound?
Answer:
- Storage : Desiccated at –20°C in amber vials to prevent hydrolysis .
- Handling : Use inert atmosphere (N₂/Ar) for hygroscopic intermediates .
Advanced: How to address low solubility in aqueous buffers for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
